2-Methoxy-6-(trifluoromethyl)benzoic acid

Process Chemistry Solid-State Characterization Purification

Choose 2-Methoxy-6-(trifluoromethyl)benzoic acid for superior process chemistry and medicinal chemistry applications. The 2,6-substitution pattern provides unique steric and electronic effects, enhancing regioselectivity in cross-couplings and directed ortho-metalation. Its higher melting point (131-134°C) ensures easier purification and higher yields. With a LogP of 2.41, it improves membrane permeability and metabolic stability. Ideal for IRAK4 inhibitor synthesis. Order high-purity ≥97% now.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 119692-41-0
Cat. No. B045016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(trifluoromethyl)benzoic acid
CAS119692-41-0
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C(=O)O)C(F)(F)F
InChIInChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H,13,14)
InChIKeyIOJYMQXQDCJQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-(trifluoromethyl)benzoic acid (CAS 119692-41-0): A Dual-Substituted Benzoic Acid Building Block for Pharmaceutical and Agrochemical R&D


2-Methoxy-6-(trifluoromethyl)benzoic acid (CAS 119692-41-0) is a fluorinated aromatic carboxylic acid belonging to the class of ortho-disubstituted benzoic acid derivatives. Its molecular structure features a methoxy group (-OCH3) at the 2-position and a trifluoromethyl group (-CF3) at the 6-position on a benzoic acid core, with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol [1]. The compound is a white to off-white crystalline solid with a melting point of 131-134°C and a predicted LogP of 2.41 . It is primarily utilized as a versatile building block in organic synthesis, valued for the unique electronic and steric effects imparted by the juxtaposition of the electron-donating methoxy and strongly electron-withdrawing trifluoromethyl substituents, which modulate the reactivity of the carboxylic acid moiety and the aromatic ring .

Why 2-Methoxy-6-(trifluoromethyl)benzoic acid Cannot Be Replaced by Other Trifluoromethyl Benzoic Acid Isomers


The precise regiochemistry of substituents on the benzoic acid ring is a critical determinant of both physicochemical properties and downstream synthetic utility. While several isomers of methoxy(trifluoromethyl)benzoic acid exist (e.g., the 2-methoxy-4- and 2-methoxy-5-substituted analogs), the unique 2,6-disubstitution pattern of 2-Methoxy-6-(trifluoromethyl)benzoic acid creates a distinct steric and electronic environment. This ortho-arrangement of a bulky -CF3 group adjacent to the carboxylic acid moiety significantly impacts the acid's pKa, melting point, and, crucially, its ability to undergo regioselective transformations, particularly in metal-catalyzed cross-coupling reactions [1]. Substituting this specific isomer for a positional analog, such as 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 4864-01-1), will result in a compound with a different melting point (108-111°C) and pKa (3.66), leading to altered solubility, reactivity, and purification profiles . Such changes can derail established synthetic routes, necessitate re-optimization of reaction conditions, and compromise the yield and purity of the final target molecule.

Quantitative Differentiation of 2-Methoxy-6-(trifluoromethyl)benzoic acid from Closest Analogs


Thermal Stability and Crystallinity Advantage: Higher Melting Point Compared to 5-Substituted Isomer

The melting point of 2-Methoxy-6-(trifluoromethyl)benzoic acid is significantly higher than that of its 5-substituted positional isomer. This difference in thermal behavior directly impacts its handling, purification, and storage. Specifically, 2-Methoxy-6-(trifluoromethyl)benzoic acid exhibits a melting point of 131-134°C, while 2-Methoxy-5-(trifluoromethyl)benzoic acid melts at 108-111°C [1][2]. This 20-23°C elevation in melting point suggests stronger intermolecular forces in the crystalline lattice, often correlating with improved crystallinity and ease of isolation as a stable solid.

Process Chemistry Solid-State Characterization Purification

Enhanced Lipophilicity Profile: Higher LogP Value than Non-Fluorinated and Mono-Fluorinated Analogs

The introduction of the trifluoromethyl group at the 6-position confers a substantial increase in lipophilicity compared to both the non-fluorinated parent and an analog containing only a single trifluoromethyl group. 2-Methoxy-6-(trifluoromethyl)benzoic acid has a predicted LogP value of 2.41 . In contrast, the non-fluorinated analog, 2-Methoxybenzoic acid, has a LogP of approximately 1.47-1.50 [1][2]. Even compared to 2-(Trifluoromethyl)benzoic acid, which lacks the methoxy group, the target compound demonstrates a higher LogP, indicating a synergistic lipophilic effect from the combined substituents.

Drug Discovery ADME Optimization Lipophilicity Modulation

Distinct Acidity Profile: Modulated pKa Differentiating from Both Non-Fluorinated and Alternative Substitution Patterns

The electron-withdrawing trifluoromethyl group at the ortho position predictably lowers the pKa of the benzoic acid, but the degree of this effect is finely tuned by the juxtaposed electron-donating methoxy group and the specific substitution pattern. While an experimental pKa value for 2-Methoxy-6-(trifluoromethyl)benzoic acid is not widely reported, a value of 3.5 has been noted in some databases [1]. This stands in contrast to the reported pKa of 4.09 for 2-Methoxybenzoic acid [2] and the predicted pKa of 3.20 for 2-(Trifluoromethyl)benzoic acid . Furthermore, the 2-methoxy-5-substituted isomer has a predicted pKa of 3.66 . This places the target compound's acidity between the mono-substituted analogs and distinctly different from the 5-isomer.

Reactivity Tuning Ionization State Salt Formation

Proven Utility in Drug Discovery: A Key Building Block for IRAK4 Inhibitors

2-Methoxy-6-(trifluoromethyl)benzoic acid and its derivatives serve as essential structural components in the synthesis of potent IRAK4 inhibitors, a class of immunomodulatory agents. Notably, the clinical candidate Zabedosertib (BAY 1834845) contains a 6-(trifluoromethyl)pyridine-2-carboxamide moiety, which is structurally analogous to a derivative of this benzoic acid scaffold, underscoring the importance of the 2-methoxy-6-trifluoromethyl substitution pattern . While a direct IC50 value for the acid itself is not applicable, its incorporation into advanced leads like Zabedosertib, which exhibits a Ki of 1.10 nM against IRAK4 in biochemical assays [1] and an IC50 of 56 nM in cellular assays [2], validates its use as a privileged scaffold for achieving high target potency and selectivity.

Medicinal Chemistry Kinase Inhibition Immunology

Recommended Application Scenarios for 2-Methoxy-6-(trifluoromethyl)benzoic acid Based on Quantitative Differentiation


Synthesis of Late-Stage Functionalized Drug Candidates Requiring High Lipophilicity and Metabolic Stability

Based on its higher LogP (2.41) compared to non-fluorinated analogs [1], 2-Methoxy-6-(trifluoromethyl)benzoic acid is the preferred building block for medicinal chemists aiming to improve the membrane permeability and block oxidative metabolism of a lead series. Its incorporation into a molecule can enhance oral bioavailability and brain penetration, as demonstrated by its structural role in the clinical IRAK4 inhibitor Zabedosertib .

Process Development for Scalable Synthesis Where Purification and Handling are Critical

The compound's elevated melting point (131-134°C) compared to the 5-substituted isomer (108-111°C) [2][3] makes it a superior choice for process chemistry. Its higher crystallinity facilitates easier isolation and purification by recrystallization, leading to higher yields and purity in large-scale manufacturing. The solid-state stability also simplifies storage and handling protocols in a production environment.

Regioselective Synthesis of 3,6-Disubstituted Benzoic Acid Derivatives

The unique 2,6-disubstitution pattern of this compound serves as a crucial intermediate for the directed ortho-metalation (DoM) and subsequent functionalization at the 3-position. This regioselective strategy is a well-established methodology for constructing valuable 3,6-disubstituted 2-methoxybenzoic acid building blocks, which are otherwise challenging to access [4]. This application leverages the compound's specific regiochemistry, which cannot be replicated by its 4- or 5-substituted isomers.

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